molecular formula C12H15BrN2 B6281750 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 1173157-56-6

1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No.: B6281750
CAS No.: 1173157-56-6
M. Wt: 267.16 g/mol
InChI Key: LAPYRIMXQGIHPR-UHFFFAOYSA-N
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Description

1-(6-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a synthetic compound that belongs to the class of indole derivatives

Preparation Methods

The synthesis of 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine typically involves several steps, starting from commercially available 6-bromoindole. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(6-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom at the 6-position of the indole ring can be substituted with other functional groups using appropriate reagents and conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-(6-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine can be compared with other indole derivatives, such as:

    2-(6-Bromo-1H-indol-3-yl)acetonitrile: This compound has a similar indole structure but with a different substituent at the 2-position.

    1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone: This compound features a trifluoromethyl group instead of the methylpropan-2-amine group.

    3-(1-(3-(1H-imidazol-1-yl)propyl)-6-bromo-1H-indol-3-yl)-4-(1-methyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1H-pyrrole-2,5-dione: This compound is a more complex derivative with additional functional groups .

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1173157-56-6

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-11-5-9(13)3-4-10(8)11/h3-5,7,15H,6,14H2,1-2H3

InChI Key

LAPYRIMXQGIHPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=C1C=CC(=C2)Br)N

Purity

95

Origin of Product

United States

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